molecular formula C14H24N2O3 B1443621 Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1251021-18-7

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1443621
CAS No.: 1251021-18-7
M. Wt: 268.35 g/mol
InChI Key: RVORUJPDSDOBTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C14H24N2O3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine: In medicinal chemistry, tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific arrangement of functional groups and spirocyclic structure. This uniqueness makes it valuable for various applications, as it can offer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORUJPDSDOBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

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